molecular formula C12H10FN5 B2913370 N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 312620-43-2

N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2913370
CAS RN: 312620-43-2
M. Wt: 243.245
InChI Key: OLVVNGWNXBLVMA-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of such compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo [ f ]pyrimido [1,2- d ] [1,2,3]triazolo [1,5- a ] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The structure of this compound is similar to the nucleotide base pair of DNA and RNA, which makes it a valuable compound in the treatment of various diseases .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” are complex and can involve multiple steps. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines .

Scientific Research Applications

Molecular Probing and Pharmacological Studies

The compound N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. It has shown significant affinity and selectivity as an antagonist for the human A2A adenosine receptor (AR). This compound, along with its derivatives, has been used as a molecular probe for studying the A2AAR, indicating its potential in pharmacological and molecular biology research. One study utilized ether-linked chain substituents at the p-position of the phenyl group and synthesized a variety of functionalized congeners, including an ester, carboxylic acid, and amines for amide condensation, and other derivatives for click chemistry and fluorophore reporter groups. These derivatives have shown high A2AAR affinity, making them valuable pharmacological probes for studying the receptor (Kumar et al., 2011).

Antimicrobial and Antifungal Properties

Derivatives of N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown antimicrobial and antifungal activities. A study synthesized derivatives of this compound and investigated their in vitro activities against a variety of pathogens, indicating their potential as antimicrobial and antifungal agents (Komykhov et al., 2017).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. One such study focused on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of antiviral drugs, under solvent-free conditions using supercritical carbon dioxide, indicating its role in the development of antiviral medication (Baklykov et al., 2019).

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . This opens up new possibilities for the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVVNGWNXBLVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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